6-chloro-N-(thian-4-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-(thian-4-yl)pyridin-3-amine is a chemical compound with the molecular formula C10H13ClN2S. It is a derivative of pyridine, featuring a chlorine atom and a thian-4-yl group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(thian-4-yl)pyridin-3-amine typically involves the following steps:
Chlorination: The starting material, pyridin-3-amine, undergoes chlorination to introduce the chlorine atom at the 6-position.
Thianation: The chlorinated pyridin-3-amine is then reacted with a thian-4-yl group to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process may include the use of catalysts and specific reaction conditions to optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N-(thian-4-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxo derivatives.
Reduction Products: Reduced derivatives of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
6-Chloro-N-(thian-4-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biological studies to investigate its interaction with biological molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-chloro-N-(thian-4-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-N-(thian-4-yl)pyridin-3-amine can be compared with other similar compounds, such as:
6-Chloropyridin-3-amine: Lacks the thian-4-yl group.
N-(thian-4-yl)pyridin-3-amine: Lacks the chlorine atom at the 6-position.
Uniqueness: The presence of both the chlorine atom and the thian-4-yl group in this compound gives it unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-N-(thian-4-yl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2S/c11-10-2-1-9(7-12-10)13-8-3-5-14-6-4-8/h1-2,7-8,13H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHGVAZEBOIBEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.